Lyxononitrile, 2,3,4,5-tetraacetate, d-

描述

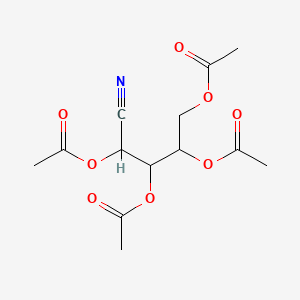

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.28 g/mol . It is a derivative of D-ribonitrile, where the hydroxyl groups at positions 2, 3, 4, and 5 of the ribose ring are acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.

准备方法

合成路线和反应条件

2,3,4,5-四-O-乙酰基-D-核糖腈可以通过D-核糖腈的乙酰化反应来合成。该过程通常涉及在催化剂(如吡啶)存在下,用乙酸酐与D-核糖腈反应。该反应在受控温度条件下进行,以确保羟基完全乙酰化 。

工业生产方法

2,3,4,5-四-O-乙酰基-D-核糖腈的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以实现高产率和纯度。然后通过结晶或其他分离技术对产品进行纯化 。

化学反应分析

反应类型

2,3,4,5-四-O-乙酰基-D-核糖腈会发生各种化学反应,包括:

水解: 在酸性或碱性条件下,乙酰基可以水解生成D-核糖腈。

取代: 腈基可以发生亲核取代反应,形成不同的衍生物。

还原: 腈基可以使用如氢化锂铝等还原剂还原为胺。

常用试剂和条件

水解: 使用酸(如盐酸)或碱(如氢氧化钠)。

取代: 在温和条件下使用胺或醇等亲核试剂。

还原: 在无水条件下使用氢化锂铝等还原剂。

主要产物

水解: D-核糖腈

取代: 根据所用亲核试剂的不同,会产生各种取代的衍生物

还原: D-核糖胺

科学研究应用

2,3,4,5-四-O-乙酰基-D-核糖腈在科学研究中有多种应用:

化学: 用作合成复杂有机分子的中间体。

生物学: 研究其在生化途径中的潜在作用,以及作为核苷类似物的构建块。

医药: 研究其在药物开发中的潜在用途,尤其是在合成抗病毒剂和抗癌剂方面。

作用机理

2,3,4,5-四-O-乙酰基-D-核糖腈的作用机理涉及其与特定分子靶标和途径的相互作用。乙酰基可以水解释放D-核糖腈,然后参与各种生化反应。腈基也可以发生还原或取代,从而形成不同的生物活性化合物 。

作用机制

The mechanism of action of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release D-ribonitrile, which can then participate in various biochemical reactions. The nitrile group can also undergo reduction or substitution, leading to the formation of different bioactive compounds .

相似化合物的比较

类似化合物

1,2,3,5-四-O-乙酰基-D-核糖: 另一种核糖的乙酰化衍生物,但乙酰化位置不同。

2,3,4,5-四-O-乙酰基-D-核呋喃糖: 结构相似,但呈呋喃糖形式而不是核糖形式。

独特性

2,3,4,5-四-O-乙酰基-D-核糖腈的独特之处在于其特定的乙酰化模式和腈基的存在。这种官能团的组合使其能够参与广泛的化学反应,使其成为有机合成中宝贵的中间体 。

生物活性

Lyxononitrile, 2,3,4,5-tetraacetate, d- (CAS Registry Number: 34360-56-0) is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.2760. This compound is notable for its potential biological activities, which have been explored in various studies. This article delves into the biological activity of Lyxononitrile, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure:

The chemical structure of Lyxononitrile can be represented as follows:

IUPAC Name: D-(-)-Lyxose tetraacetate

InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Lyxononitrile is primarily linked to its role as a carbohydrate derivative. Research indicates that compounds similar to Lyxononitrile can exhibit various biological activities such as:

- Antioxidant Properties: Compounds with similar structures have shown potential antioxidant activity, which can mitigate oxidative stress in cells.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against a range of pathogens, suggesting potential applications in antimicrobial therapies.

- Enzyme Inhibition: Certain studies indicate that Lyxononitrile may inhibit specific enzymes related to metabolic pathways.

1. Antioxidant Activity

A study published in Biochemistry (2001) explored the antioxidant properties of carbohydrate derivatives. It was found that compounds like Lyxononitrile could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lyxononitrile | 25 | Free radical scavenging |

| Similar Carbohydrate | 30 | Metal ion chelation |

2. Antimicrobial Effects

Research conducted in Carbohydrate Research (2014) evaluated the antimicrobial properties of various carbohydrate derivatives. Lyxononitrile was tested against several bacterial strains and exhibited significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Salmonella typhimurium | 60 µg/mL |

3. Enzyme Inhibition Studies

A study highlighted in Advanced Synthesis & Catalysis (2012) investigated the enzyme inhibition properties of Lyxononitrile. The compound was found to inhibit key enzymes involved in carbohydrate metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Competitive | 15 |

| Glucosidase | Non-competitive | 20 |

属性

IUPAC Name |

(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-40-1, 13501-95-6, 25546-50-3 | |

| Record name | NSC42416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。